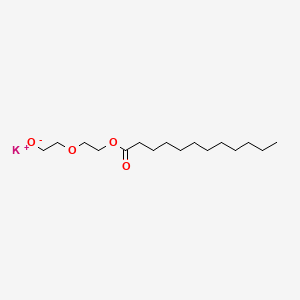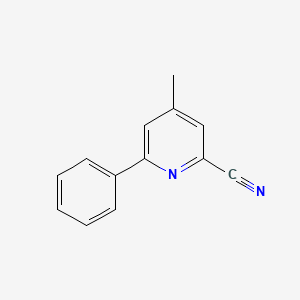
4-Methyl-6-phenylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-phenylpyridine-2-carbonitrile is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom This compound features a phenyl group attached to the pyridine ring and a cyano group at the 2-position, along with a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Chichibabin pyridine synthesis , which involves the reaction of an aldehyde with an amine and acetylene under specific conditions. Another approach is the Biltz synthesis , where a phenyl-substituted pyridine is formed through the reaction of a phenylacetylene with a nitrile in the presence of a metal catalyst.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-6-phenylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different set of derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with different reagents, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized pyridine derivatives, aminopyridines, and various substituted pyridines with different functional groups.
Applications De Recherche Scientifique
4-Methyl-6-phenylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methyl-6-phenylpyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and disrupts their function.
Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell growth and division.
Comparaison Avec Des Composés Similaires
2-Methyl-4-(1H-pyrrol-2-yl)-6-phenylpyridine-3-carbonitrile
2-Pyridinecarbonitrile
Propriétés
Formule moléculaire |
C13H10N2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-methyl-6-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-7-12(9-14)15-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 |
Clé InChI |
BQJQGMQYNKVTDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


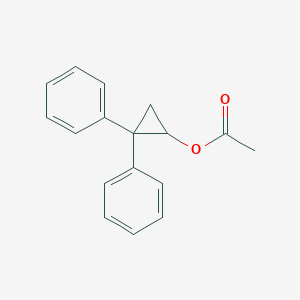

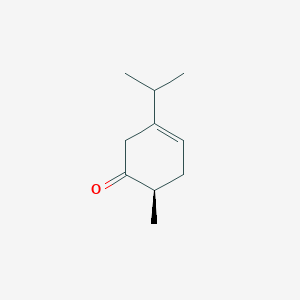
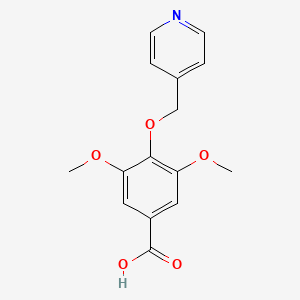
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
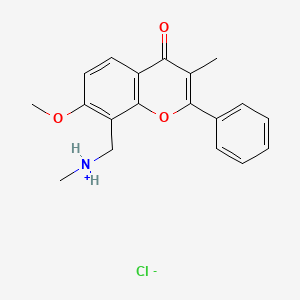
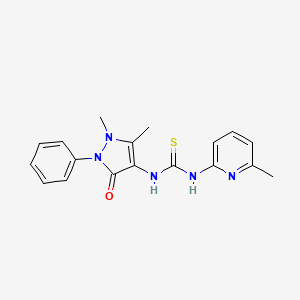
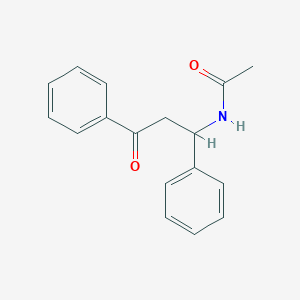
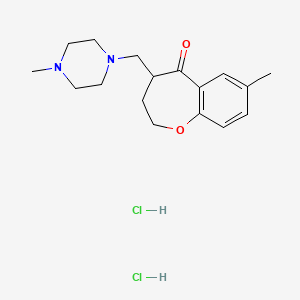
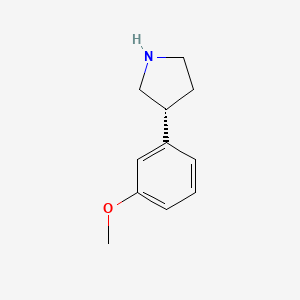
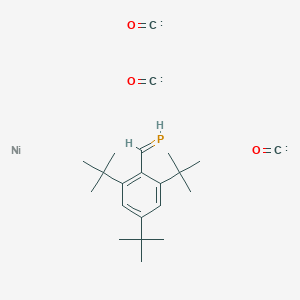
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
